molecular formula C17H14Cl2O4 B11149954 ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate

ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate

Cat. No.: B11149954
M. Wt: 353.2 g/mol
InChI Key: VIOZQCFEGKCILB-UKTHLTGXSA-N
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Description

Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate is an organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate typically involves the condensation of a furan derivative with an appropriate aldehyde or ketone. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Potential use in the development of agrochemicals or other industrial products.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the dichlorophenyl group and the furan ring may allow the compound to bind to specific molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate
  • Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)thiophene-2-yl]methylidene}-3-oxobutanoate

Uniqueness

Ethyl (2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-oxobutanoate is unique due to the specific positioning of the dichlorophenyl group and the furan ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-oxobutanoate

InChI

InChI=1S/C17H14Cl2O4/c1-3-22-17(21)13(10(2)20)9-12-5-7-16(23-12)14-8-11(18)4-6-15(14)19/h4-9H,3H2,1-2H3/b13-9+

InChI Key

VIOZQCFEGKCILB-UKTHLTGXSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)C

Origin of Product

United States

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